Levetiracetam Impurity B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

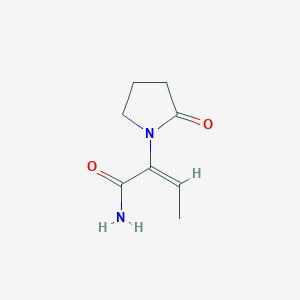

IUPAC Name |

(E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |

InChI |

InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2+ |

InChI Key |

ZGHRUXLFLIMTAG-QHHAFSJGSA-N |

Isomeric SMILES |

C/C=C(\C(=O)N)/N1CCCC1=O |

Canonical SMILES |

CC=C(C(=O)N)N1CCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Levetiracetam Impurity B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Levetiracetam Impurity B, a known process-related impurity in the synthesis of the anti-epileptic drug Levetiracetam. This document details its chemical structure, physicochemical properties, and analytical methodologies for its identification and quantification.

Chemical Structure and Identity

This compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a critical impurity to monitor during the manufacturing of Levetiracetam to ensure the final drug product's purity and safety.[1][2] Its structure features a pyrrolidinone ring attached to a butenamide moiety with a Z-configuration at the double bond.

| Identifier | Value |

| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide[1][2] |

| Synonyms | Levetiracetam Crotonamide (USP), Dehydro Levetiracetam[2][3][4] |

| CAS Number | 358629-47-7[1][3] |

| Molecular Formula | C₈H₁₂N₂O₂[1][3] |

| Molecular Weight | 168.19 g/mol [1][3] |

Physicochemical Properties

The physicochemical properties of this compound are essential for developing analytical methods and understanding its behavior. While some experimental data is available, other properties are based on predictions.

| Property | Value | Source |

| Appearance | Off-White to Pale Beige Solid[3] | Experimental |

| Boiling Point | 443.0 ± 28.0 °C | Predicted[3] |

| Density | 1.222 ± 0.06 g/cm³ | Predicted[3] |

| pKa | 16.35 ± 0.50 | Predicted[3] |

| Solubility | Soluble in Methanol and DMSO; Slightly soluble in Chloroform.[1][3] | Experimental |

| Storage | 2-8 °C, in an amber vial under an inert atmosphere.[1][3] | Recommendation |

Formation Pathway

Analytical Methodologies

The quantification of this compound is crucial for the quality control of Levetiracetam. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique employed for this purpose.[5][6]

Experimental Protocol: RP-HPLC Analysis of Levetiracetam and its Impurities

This protocol is a composite based on established methods for the analysis of Levetiracetam and its related substances.[6]

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm (or equivalent C18 column) |

| Mobile Phase A | pH 5.50 Phosphate Buffer : Acetonitrile (950:50 v/v) |

| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |

| Gradient | A gradient program may be used for optimal separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Sample Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection | UV at 205 nm |

| Diluent | Mobile Phase A |

Preparation of Solutions:

-

Buffer Preparation (Mobile Phase A): Dissolve 2.7 g of Potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide (B78521) solution. Mix 950 mL of this buffer with 50 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Levetiracetam drug substance or product in the diluent to a suitable concentration.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in a pharmaceutical sample.

Conclusion

Thorough characterization and control of impurities are paramount in pharmaceutical manufacturing. This guide provides essential technical information on this compound for researchers and professionals in the field of drug development and quality control. The provided data and protocols serve as a valuable resource for ensuring the safety and efficacy of Levetiracetam drug products.

References

- 1. allmpus.com [allmpus.com]

- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]

- 3. This compound CAS#: 358629-47-7 [m.chemicalbook.com]

- 4. vivanls.com [vivanls.com]

- 5. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. jpionline.org [jpionline.org]

Physicochemical Characteristics of Levetiracetam Impurity B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Levetiracetam Impurity B, a known process-related impurity of the broad-spectrum antiepileptic drug, Levetiracetam. Understanding the properties of this impurity is critical for the development of robust analytical methods, effective control strategies in drug manufacturing, and ensuring the overall quality, safety, and efficacy of the final drug product.

Core Physicochemical Data

This compound, also known by its pharmacopoeial synonyms Levetiracetam Crotonamide or Dehydro Levetiracetam, is a key impurity that requires careful monitoring during the synthesis and formulation of Levetiracetam.[1][2] Its formation is often associated with the manufacturing process of the active pharmaceutical ingredient (API). A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | [1][2][] |

| Synonyms | Levetiracetam Crotonamide, Dehydro Levetiracetam, Levetiracetam EP Impurity B | [1][2][4] |

| CAS Number | 358629-47-7 | [][4][5] |

| Chemical Structure | (See Chemical Structure Diagram Below) | |

| Molecular Formula | C₈H₁₂N₂O₂ | [][4][5] |

| Molecular Weight | 168.19 g/mol | [][4][5] |

| Appearance | Off-white to Beige Solid | [][6] |

| Solubility | Soluble in Methanol and DMSO; Slightly soluble in Chloroform. | [6][7] |

| Predicted Boiling Point | 443.0 ± 28.0 °C | [7] |

| Predicted Density | 1.222 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 16.35 ± 0.50 | [7] |

| Storage | 2-8 °C, under an inert atmosphere, protected from light. | [6][7] |

Chemical Structure and Identification

The chemical structure of this compound is fundamental to understanding its properties and for its unambiguous identification.

Caption: Chemical structure of this compound.

Experimental Protocols for Characterization

The identification and quantification of this compound are typically achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Below is a representative experimental protocol for the analysis of this impurity in a drug substance or product.

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate Levetiracetam from its impurities, including Impurity B, and can be used for routine quality control and stability studies.[8]

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Analytical balance.

-

pH meter.

-

Ultrasonic bath.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile (B52724), water, potassium phosphate (B84403) monobasic, and potassium hydroxide (B78521).

-

Levetiracetam and this compound reference standards.

2. Chromatographic Conditions:

-

Column: Inertsil ODS-3V, 150 x 4.6 mm, 3 µm particle size (or equivalent).[8]

-

Mobile Phase A: A mixture of pH 5.5 phosphate buffer and acetonitrile (950:50 v/v).[8]

-

Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).[8]

-

Gradient Program: A suitable gradient program should be developed to ensure adequate separation of all impurities.

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 40°C.[8]

-

Detection Wavelength: 205 nm.[8]

-

Injection Volume: 10 µL.[8]

3. Preparation of Solutions:

-

Buffer Preparation: Dissolve an appropriate amount of monobasic potassium phosphate in water to achieve the desired concentration. Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide solution.[8][9]

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the Levetiracetam drug substance or a powdered sample of the drug product in the diluent to achieve a target concentration of Levetiracetam.

4. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (as a blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Impurity B in the sample using the peak area and the response factor relative to the main component or by using an external standard method.

5. Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]

Workflow for Impurity Identification and Characterization

The process of identifying and characterizing an unknown impurity in a pharmaceutical product involves a logical sequence of analytical techniques.

Caption: General workflow for the identification and characterization of pharmaceutical impurities.

Conclusion

A thorough understanding of the physicochemical characteristics of this compound is essential for maintaining the quality and safety of Levetiracetam drug products. The data and protocols presented in this guide provide a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of this important antiepileptic medication. The implementation of robust analytical methods is paramount for the effective monitoring and control of this and other process-related impurities.

References

- 1. veeprho.com [veeprho.com]

- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]

- 4. vivanls.com [vivanls.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. allmpus.com [allmpus.com]

- 7. This compound CAS#: 358629-47-7 [m.chemicalbook.com]

- 8. jpionline.org [jpionline.org]

- 9. drugfuture.com [drugfuture.com]

An In-depth Technical Guide to the Formation Mechanism of Levetiracetam Crotonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Levetiracetam Crotonamide (B15916), a known impurity of the antiepileptic drug Levetiracetam. This document delves into the plausible chemical pathways leading to its formation, supported by data from forced degradation studies and established principles of organic chemistry. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and aid in the development of control strategies for this impurity.

Introduction to Levetiracetam and its Impurities

Levetiracetam, chemically known as (S)-2-(2-oxopyrrolidin-1-yl)butanamide, is a widely used second-generation antiepileptic drug.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Levetiracetam is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Impurities can arise from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interaction with excipients in the formulation.[]

One such impurity is Levetiracetam Crotonamide, which is identified in the European Pharmacopoeia as Levetiracetam Impurity B.[3][] Its chemical name is (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide.[3][5][6] The presence of an α,β-unsaturated amide moiety in this impurity raises potential concerns regarding its reactivity and potential for Michael addition reactions, making its formation and control a subject of importance.

Proposed Formation Mechanism of Levetiracetam Crotonamide

The formation of Levetiracetam Crotonamide from Levetiracetam is not a direct transformation but is hypothesized to occur via a multi-step mechanism, particularly under conditions that promote degradation, such as acidic or basic environments. The most plausible pathway involves the formation of a β-hydroxy Levetiracetam intermediate followed by a dehydration reaction.

Step 1: Formation of a β-Hydroxy Levetiracetam Intermediate

Under certain conditions, particularly during synthesis or forced degradation, a hydroxyl group may be introduced at the β-position (C3) of the butanamide side chain of Levetiracetam. This could potentially occur through an oxidation-reduction pathway or as a byproduct of certain synthetic routes.

Step 2: Dehydration of the β-Hydroxy Intermediate

The key step in the formation of the crotonamide impurity is the elimination of a water molecule from the β-hydroxy Levetiracetam intermediate. This dehydration reaction is analogous to the dehydration of aldol (B89426) products to form α,β-unsaturated carbonyl compounds.[7] This process can be catalyzed by both acids and bases.

-

Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent removal of a proton from the α-carbon by a weak base (e.g., water) leads to the formation of the double bond.

-

Base-Catalyzed Dehydration: In a basic medium, a proton is abstracted from the α-carbon to form an enolate. The enolate then expels the hydroxide (B78521) ion from the β-position to form the α,β-unsaturated amide. This is a common pathway for the dehydration of β-hydroxy carbonyl compounds.[7]

The following diagram illustrates the proposed base-catalyzed formation mechanism of Levetiracetam Crotonamide from a hypothetical β-hydroxy Levetiracetam intermediate.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and understanding the stability of a drug substance. Several studies have investigated the degradation of Levetiracetam under various stress conditions. While these studies do not always explicitly identify Levetiracetam Crotonamide, they provide valuable data on the conditions under which significant degradation occurs, which are conducive to the formation of such impurities.

| Stress Condition | Reagents and Conditions | Extent of Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl, reflux for 2 hours | >70% | [8] |

| 0.5 N HCl, 60°C for up to 72 hours | Significant degradation | [9] | |

| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 2 hours | >70% | [8] |

| 0.5 N NaOH, 60°C for up to 72 hours | Significant degradation | [9] | |

| 0.1 M NaOH, 24 hours incubation | ~18% | [8] | |

| Oxidative Degradation | 3% H₂O₂, 60°C for up to 72 hours | Significant degradation | [9] |

| Thermal Degradation | Dry heat | Stable | [10] |

| Photolytic Degradation | Exposure to UV and visible light | Stable | [10] |

The significant degradation observed under acidic and alkaline conditions supports the proposed mechanism involving acid or base-catalyzed dehydration.

Experimental Protocols for Forced Degradation Studies

The following are representative experimental protocols for conducting forced degradation studies on Levetiracetam, as cited in the literature.

General Sample Preparation

A stock solution of Levetiracetam is typically prepared in a suitable solvent, such as water or a mixture of methanol (B129727) and water. This stock solution is then subjected to various stress conditions.

Acid Degradation

-

Protocol 1: A solution of Levetiracetam is mixed with an equal volume of 0.1 M hydrochloric acid and refluxed for 2 hours.[8]

-

Protocol 2: A 0.2 mg/mL solution of Levetiracetam is prepared in 0.5 N HCl and incubated at 60°C for up to 72 hours.[9]

Alkaline Degradation

-

Protocol 1: A solution of Levetiracetam is mixed with an equal volume of 0.1 M sodium hydroxide and refluxed for 2 hours.[8]

-

Protocol 2: A 0.2 mg/mL solution of Levetiracetam is prepared in 0.5 N NaOH and incubated at 60°C for up to 72 hours.[9]

Oxidative Degradation

-

A 0.2 mg/mL solution of Levetiracetam is prepared in 3% hydrogen peroxide and incubated at 60°C for up to 72 hours.[9]

Analytical Method

The stressed samples are typically analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A common method employs a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution mode. Detection is usually performed using a UV detector at a wavelength around 205-215 nm.[1][10]

The following diagram illustrates a general workflow for a forced degradation study.

Conclusion

The formation of Levetiracetam Crotonamide is a degradation pathway of concern for the quality control of Levetiracetam. The most plausible mechanism involves the dehydration of a β-hydroxy Levetiracetam intermediate, a reaction that is facilitated by both acidic and basic conditions. Understanding this formation mechanism is crucial for developing appropriate control strategies during synthesis, formulation, and storage of Levetiracetam-containing products. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry to mitigate the presence of this and other related impurities.

References

- 1. jpionline.org [jpionline.org]

- 3. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | C8H12N2O2 | CID 29938361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. wjpps.com [wjpps.com]

An In-depth Technical Guide to the Identification and Isolation of Levetiracetam Impurity B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Levetiracetam Impurity B, a critical process-related impurity in the synthesis of the antiepileptic drug Levetiracetam. Understanding the identification, isolation, and characterization of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the chemical properties of this compound, detailed analytical methodologies for its identification, and a protocol for its isolation.

Introduction to Levetiracetam and its Impurities

Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, is a widely used second-generation antiepileptic drug.[1] Its mechanism of action is believed to involve binding to the synaptic vesicle protein SV2A in the brain, which modulates neurotransmitter release.[1][2] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Levetiracetam can lead to the formation of various impurities.[] These impurities can arise from starting materials, intermediates, by-products, or degradation of the API.[] Regulatory bodies require stringent control and characterization of these impurities to ensure patient safety.[4]

This compound is a known process-related impurity that requires careful monitoring and control during drug development and manufacturing.[5][6]

Chemical Profile of this compound

This compound is chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide.[7][] It is also referred to as Levetiracetam Crotonamide in the United States Pharmacopeia (USP).[7][9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | [7][] |

| Synonyms | Levetiracetam Crotonamide (USP) | [2][7][9] |

| CAS Number | 358629-47-7 | [7][][10] |

| Molecular Formula | C8H12N2O2 | [][9][10] |

| Molecular Weight | 168.19 g/mol | [][11] |

| Appearance | Off-white to Beige Solid | [][11] |

| Purity | >95% | [] |

| Storage | 2-8 °C | [11] |

| Solubility | Methanol, DMSO | [11] |

Analytical Identification of this compound

The primary technique for the identification and quantification of this compound is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Several stability-indicating HPLC methods have been developed for the analysis of Levetiracetam and its related substances.[12][13][14]

This protocol is a composite based on several published methods for the analysis of Levetiracetam and its impurities.[12][15]

Objective: To identify and quantify this compound in a sample of Levetiracetam drug substance.

Materials:

-

Levetiracetam sample

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium phosphate (B84403) monobasic

-

Potassium hydroxide

-

Water (HPLC grade)

-

Methanol (HPLC grade)

Equipment:

-

HPLC system with a UV detector or Photodiode Array (PDA) detector

-

Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Column | Inertsil ODS-3V (150 x 4.6 mm, 3 µm) | [12] |

| Mobile Phase A | pH 5.5 Phosphate Buffer: Acetonitrile (950:50 v/v) | [12] |

| Mobile Phase B | Acetonitrile: Water (90:10 v/v) | [12] |

| Flow Rate | 1.0 mL/min | [12] |

| Column Temperature | 40°C | [12] |

| Detection Wavelength | 205 nm | [12] |

| Injection Volume | 10 µL | [12] |

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Dissolve an appropriate amount of monobasic potassium phosphate in water to make a buffer solution. Adjust the pH to 5.5 with 2% aqueous potassium hydroxide.[12] Mix 950 mL of this buffer with 50 mL of acetonitrile.[12] Filter and degas.

-

Mobile Phase B: Mix 900 mL of acetonitrile with 100 mL of water. Filter and degas.

-

-

Standard Solution Preparation:

-

Accurately weigh about 5.0 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent (Mobile Phase A).

-

Further dilute to a suitable concentration for analysis.

-

-

Sample Solution Preparation:

-

Accurately weigh about 50 mg of the Levetiracetam sample into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and determine the retention times and peak areas.

-

Data Interpretation:

-

The peak in the sample chromatogram corresponding to the retention time of the this compound standard confirms its presence.

-

Quantification can be performed using an external standard method based on the peak area.

Table 2: Typical Chromatographic Data

| Compound | Retention Time (min) (Approx.) | Relative Retention Time (RRT) (Approx.) |

| Levetiracetam | 5.3 | 1.00 |

| Impurity A | 3.2 | 0.60 |

| Impurity B | 3.9 | 0.74 |

Note: Retention times and RRTs are approximate and can vary depending on the specific HPLC system and conditions.[15]

Isolation of this compound

For comprehensive characterization, including structural elucidation and toxicological studies, isolation of the impurity is necessary. Preparative HPLC is the most common technique for isolating impurities in pharmaceuticals.

Objective: To isolate a sufficient quantity of this compound for further analysis.

Materials and Equipment:

-

Crude Levetiracetam containing a significant amount of Impurity B

-

Preparative HPLC system with a fraction collector

-

Preparative C18 column

-

Solvents as used in the analytical HPLC method, but in larger quantities

Procedure:

-

Method Development: Optimize the analytical HPLC method for preparative scale. This may involve adjusting the mobile phase composition to improve the resolution between Levetiracetam and Impurity B and increasing the loading capacity.

-

Sample Preparation: Dissolve a large amount of the crude Levetiracetam in the mobile phase to create a concentrated solution.

-

Preparative Chromatography:

-

Equilibrate the preparative column.

-

Inject a large volume of the concentrated sample solution onto the column.

-

Monitor the elution profile using the UV detector.

-

Collect the fractions corresponding to the peak of this compound.

-

-

Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated impurity.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilization to obtain the isolated this compound as a solid.

Characterization of Isolated Impurity

Once isolated, the structure and purity of this compound should be confirmed using various spectroscopic techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure. |

| Infrared (IR) Spectroscopy | To identify functional groups. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the isolated compound. |

A comprehensive characterization data package, including a Certificate of Analysis (CoA), is essential for a reference standard.[10]

Synthesis and Formation

This compound is a process-related impurity, meaning it is formed during the synthesis of Levetiracetam.[6] Understanding the reaction pathways that lead to its formation is crucial for controlling its levels in the final product. One potential route of formation involves the condensation of (S)-2-aminobutanamide with a reactive intermediate containing a double bond. A patent describes the synthesis of a Levetiracetam impurity through the condensation of (S)-2-amino-butanamide hydrochloride with 2,4-bis-chlorobutanoylchloride.[16]

Pharmacological and Toxicological Significance

Visualization of Workflows and Relationships

Caption: Workflow for the identification, isolation, and characterization of this compound.

Caption: Simplified synthetic relationship between Levetiracetam and Impurity B from a common precursor.

Conclusion

The identification and isolation of this compound are critical steps in ensuring the quality and safety of Levetiracetam drug products. This guide has provided a detailed overview of the chemical properties of this impurity, along with robust analytical methods for its identification and a clear protocol for its isolation. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Further investigation into the pharmacological and toxicological profile of this compound is warranted to fully understand its potential impact on patient health.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. veeprho.com [veeprho.com]

- 4. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. drugfuture.com [drugfuture.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]

- 9. alentris.org [alentris.org]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. allmpus.com [allmpus.com]

- 12. jpionline.org [jpionline.org]

- 13. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. CN108821992A - A kind of Levetiracetam impurity and synthetic method - Google Patents [patents.google.com]

Spectral Analysis of Levetiracetam Impurity B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of Levetiracetam Impurity B, a known process-related impurity in the synthesis of the anti-epileptic drug Levetiracetam. The structural elucidation and quantification of this impurity are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and presents the expected data in a structured format.

Chemical Identity of this compound

This compound is chemically identified as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide. Its structure features a pyrrolidinone ring attached to a butenamide moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 358629-47-7 |

| Appearance | Off-white to beige solid |

Spectral Data Summary

The following tables summarize the expected quantitative data from the spectral analysis of this compound. While specific data from commercial reference standards are proprietary, this section outlines the key parameters and expected signal characteristics based on the known structure.

Table 2: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Expected value] | Quartet (q) | 1H | =CH- |

| [Expected value] | Triplet (t) | 2H | -N-CH₂- |

| [Expected value] | Triplet (t) | 2H | -CH₂-C=O |

| [Expected value] | Quintet (quin) | 2H | -CH₂-CH₂-CH₂- |

| [Expected value] | Doublet (d) | 3H | -CH₃ |

| [Expected value] | Broad Singlet (br s) | 2H | -CONH₂ |

Table 3: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| [Expected value] | C=O (amide) |

| [Expected value] | C=O (lactam) |

| [Expected value] | =C(N)- |

| [Expected value] | =CH- |

| [Expected value] | -N-CH₂- |

| [Expected value] | -CH₂-C=O |

| [Expected value] | -CH₂-CH₂-CH₂- |

| [Expected value] | -CH₃ |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Ion Type |

| [Expected value, e.g., 169.0977] | [M+H]⁺ |

| [Expected value, e.g., 191.0796] | [M+Na]⁺ |

| [Expected value, e.g., 167.0821] | [M-H]⁻ |

Table 5: IR Absorption Bands (Expected)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| [Expected value, e.g., ~3400-3200] | N-H stretch (amide) |

| [Expected value, e.g., ~2950-2850] | C-H stretch (aliphatic) |

| [Expected value, e.g., ~1680] | C=O stretch (amide I) |

| [Expected value, e.g., ~1650] | C=O stretch (lactam) |

| [Expected value, e.g., ~1620] | C=C stretch |

| [Expected value, e.g., ~1580] | N-H bend (amide II) |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound. These should be adapted and optimized for the specific instrumentation and regulatory requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound reference standard.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

-

Relaxation Delay (D1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks to the corresponding protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization technique.

-

-

Instrumentation (Example using LC-MS with Electrospray Ionization - ESI):

-

Liquid Chromatography (for sample introduction):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: ESI positive and/or negative mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

For fragmentation studies (MS/MS), select the parent ion of interest and apply a collision energy.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Determine the accurate mass and calculate the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation (FT-IR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C-H, C=O, C=C).

-

Compare the obtained spectrum with a reference spectrum if available.

-

Visualizations

The following diagrams illustrate the analytical workflow and a potential fragmentation pathway for this compound.

Caption: General workflow for the spectral analysis of this compound.

Caption: A potential fragmentation pathway for this compound in MS/MS.

Navigating the Solubility Landscape of Levetiracetam Impurity B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam, a widely prescribed second-generation antiepileptic drug, is lauded for its favorable safety profile and broad-spectrum efficacy. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing, ensuring patient safety and product quality. Levetiracetam Impurity B, chemically known as (2S)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a potential process-related impurity or degradation product of Levetiracetam. Understanding its physicochemical properties, particularly its solubility in various solvents, is paramount for the development of robust analytical methods, effective purification strategies, and stable formulations.

This in-depth technical guide provides a comprehensive overview of the available solubility data for this compound. It also outlines a standardized experimental protocol for solubility determination, adaptable for this and other pharmaceutical impurities.

Solubility Profile of this compound

Comprehensive searches of peer-reviewed literature and chemical supplier databases have yielded primarily qualitative solubility information for this compound. While specific quantitative data (e.g., in mg/mL) remains largely unpublished, the available information provides a foundational understanding of its solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [] |

| Chloroform | Soluble | |

| Methanol (B129727) | Soluble, Slightly Soluble | [] |

Note: The term "soluble" generally implies a significant degree of dissolution, while "slightly soluble" indicates a lower but still measurable level of solubility. The discrepancy in the description for methanol ("Soluble" and "Slightly Soluble") may stem from different sources or experimental conditions. The absence of quantitative data highlights a knowledge gap in the public domain and underscores the need for empirical determination.

Experimental Protocol for Solubility Determination

In the absence of a specific, published protocol for this compound, this section details a generalized, robust methodology for determining the equilibrium solubility of a pharmaceutical impurity. This protocol is based on standard pharmacopeial guidelines and best practices in pharmaceutical development.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound reference standard

-

Selected solvents of appropriate purity (e.g., HPLC grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical technique for quantification.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the dissolved impurity remains constant.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the impurity in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

dot

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Solubility Assessment

The determination of solubility is a foundational step that influences various aspects of pharmaceutical development. The following diagram illustrates the logical relationships and the central role of solubility data.

dot

Caption: Interconnectivity of solubility data with key pharmaceutical development stages.

Conclusion

While quantitative solubility data for this compound is not extensively documented in publicly available sources, its qualitative solubility in common organic solvents such as DMSO, chloroform, and methanol is acknowledged. For drug development professionals, the empirical determination of this property is essential. The provided standardized experimental protocol offers a robust framework for obtaining reliable and accurate solubility data. A thorough understanding of the solubility of this compound is a critical prerequisite for the successful development of safe, effective, and high-quality Levetiracetam drug products. Further research to quantify the solubility of this impurity in a wider range of pharmaceutically relevant solvents is highly encouraged to fill the existing knowledge gap.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Levetiracetam Impurity B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of Levetiracetam Impurity B. While specific quantitative data for the degradation of this impurity is not extensively available in the public domain, this document outlines the foundational knowledge, experimental methodologies, and theoretical degradation pathways based on the chemical nature of the molecule and established practices for the parent drug, Levetiracetam.

Introduction to this compound

This compound is a known process impurity and potential degradant of Levetiracetam, an anti-epileptic drug.[1][2][3] Its chemical name is (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide.[2][3] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Understanding the stability of these impurities under various stress conditions, including thermal stress, is a crucial aspect of drug development and regulatory compliance.

Chemical Structure and Properties:

-

IUPAC Name: (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide[3]

-

Synonyms: Dehydro Levetiracetam, Levetiracetam EP Impurity B[1]

-

CAS Number: 358629-47-7[1]

-

Molecular Formula: C₈H₁₂N₂O₂[1]

-

Molecular Weight: 168.19 g/mol [1]

Theoretical Degradation Profile of this compound

This compound possesses an α,β-unsaturated amide moiety, which is susceptible to degradation under thermal stress, particularly in the presence of moisture. The primary degradation pathway is likely to be hydrolysis of the amide bond.

Potential Degradation Pathways

The most probable degradation pathway for this compound under thermal stress, especially in the presence of water (hydrolysis), is the cleavage of the amide bond to yield (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enoic acid and ammonia. This reaction can be catalyzed by acidic or basic conditions.

Caption: Theoretical degradation pathway of this compound.

Experimental Protocols for Thermal Stability Assessment

The following sections detail the methodologies for conducting thermal stability studies on this compound. These protocols are based on established principles of forced degradation studies as outlined in ICH guidelines and common practices for the analysis of Levetiracetam and its impurities.

General Workflow for Thermal Stability Studies

The overall process for assessing thermal stability involves subjecting the impurity to defined thermal stress conditions, followed by analysis to quantify the remaining impurity and identify any degradation products.

Caption: General experimental workflow for thermal stability testing.

Forced Degradation Study Protocol (Thermal Stress)

Objective: To evaluate the intrinsic stability of this compound under thermal stress and to generate potential degradation products for the development and validation of a stability-indicating analytical method.

Materials:

-

This compound Certified Reference Standard (CRS)

-

HPLC grade water

-

HPLC grade acetonitrile

-

Calibrated stability chambers or ovens

Procedure:

-

Solid-State Thermal Stress:

-

Accurately weigh a sufficient amount of this compound CRS into clean, dry glass vials.

-

Place the open vials in a calibrated oven at a specific temperature (e.g., 60°C, 80°C, or higher if the substance is very stable) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, remove a vial, allow it to cool to room temperature, and prepare a solution of a known concentration in a suitable diluent (e.g., water:acetonitrile mixture).

-

-

Solution-State Thermal Stress (Hydrolysis):

-

Prepare solutions of this compound of a known concentration in purified water.

-

Transfer aliquots of the solution into sealed glass vials.

-

Place the vials in a calibrated oven at a specific temperature (e.g., 60°C or 80°C).

-

At specified time intervals, remove a vial, cool it to room temperature, and analyze.

-

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.

Table 1: Example HPLC Method Parameters for the Analysis of Levetiracetam and its Impurities

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a phosphate (B84403) buffer and acetonitrile |

| Detection | UV at an appropriate wavelength (e.g., 205-220 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Note: The specific conditions would need to be optimized and validated for the analysis of this compound.

Data Presentation and Interpretation

The data obtained from the thermal stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Example Data Summary for Solid-State Thermal Stability of this compound

| Condition | Time (hours) | Assay of Impurity B (%) | Appearance of Degradation Products (Peak Area %) |

| 60°C | 0 | 100.0 | Not Detected |

| 24 | |||

| 48 | |||

| 72 | |||

| 80°C | 0 | 100.0 | Not Detected |

| 24 | |||

| 48 | |||

| 72 |

Table 3: Example Data Summary for Solution-State Thermal Stability of this compound

| Condition | Time (hours) | Assay of Impurity B (%) | pH of Solution |

| 60°C in Water | 0 | 100.0 | |

| 24 | |||

| 48 | |||

| 72 |

From this data, the degradation kinetics (e.g., zero-order, first-order) can be determined by plotting the concentration of this compound versus time.

Conclusion

A thorough understanding of the thermal stability and degradation profile of this compound is paramount for ensuring the quality, safety, and efficacy of Levetiracetam drug products. While specific public data on the degradation of this impurity is limited, the application of established forced degradation protocols and stability-indicating analytical methods, as outlined in this guide, provides a robust framework for researchers and drug development professionals to assess its stability. The primary anticipated degradation pathway under thermal stress is hydrolysis of the amide bond. Further experimental studies are necessary to fully characterize the degradation products and kinetics for this compound.

References

Unveiling the Enigma: A Technical Guide to the Potential Pharmacological Activity of Levetiracetam Impurity B

For Immediate Release

This technical guide provides an in-depth analysis of Levetiracetam (B1674943) Impurity B, a known process-related impurity of the widely used antiepileptic drug, Levetiracetam. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current, albeit limited, understanding of this compound and outlines a comprehensive framework for its pharmacological investigation. While direct studies on the pharmacological activity of Levetiracetam Impurity B are not publicly available, this guide explores its potential biological effects based on its structural relationship to the parent drug and details the experimental protocols necessary to elucidate its activity profile.

Introduction to Levetiracetam and its Impurities

Levetiracetam is a second-generation antiepileptic drug renowned for its unique mechanism of action, primarily involving the binding to synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a key protein in the regulation of neurotransmitter release.[1][2] The presence of impurities in any active pharmaceutical ingredient (API) is a critical concern, as they may possess their own pharmacological or toxicological profiles, potentially impacting the efficacy and safety of the drug product.[] this compound is a process-related impurity that is monitored during the manufacturing of Levetiracetam to ensure the quality and safety of the final drug product.[4]

Chemical Profile of this compound

This compound is chemically identified as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, also known by its USP name, Levetiracetam Crotonamide.[5][6] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | [5] |

| Synonym | Levetiracetam Crotonamide | [5] |

| CAS Number | 358629-47-7 | [5] |

| Molecular Formula | C₈H₁₂N₂O₂ | [7] |

| Molecular Weight | 168.19 g/mol | [7] |

Potential Pharmacological Activity and Toxicological Profile

Currently, there is a notable absence of published research specifically investigating the pharmacological activity of this compound.[8] One source suggests that, as an impurity, it is unlikely to contribute significantly to the overall antiepileptic effect of Levetiracetam.[8] The structural difference from Levetiracetam—the presence of a carbon-carbon double bond in the butenamide side chain—may alter its three-dimensional conformation and, consequently, its ability to bind to the SV2A protein.

While pharmacological data is scarce, some toxicological information is available. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation.[9]

Hypothetical Signaling Pathway Interaction:

The primary mechanism of action of Levetiracetam is its high-affinity binding to SV2A.[10] The potential for this compound to interact with this target is unknown. The following diagram illustrates a hypothetical comparison of their interactions with SV2A.

Experimental Protocols for Pharmacological Characterization

To address the knowledge gap regarding the pharmacological activity of this compound, a systematic experimental approach is necessary. The following protocols outline key experiments to determine its potential neuroactivity.

In Vitro SV2A Binding Affinity Assay

This assay is crucial to determine if this compound interacts with the primary molecular target of the parent drug.

Objective: To quantify the binding affinity of this compound to the human SV2A protein.

Methodology: A competitive radioligand binding assay is the gold standard.[11]

-

Preparation of SV2A Source:

-

Use of post-mortem human brain tissue (e.g., cerebral cortex, hippocampus) or Chinese Hamster Ovary (CHO) cells recombinantly expressing human SV2A.[12]

-

Membrane fractions are prepared through homogenization and centrifugation.

-

Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[11]

-

-

Radioligand Binding Assay:

-

Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889, is commonly used.[11][12]

-

Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

-

The IC50 value (the concentration of Impurity B that inhibits 50% of the specific radioligand binding) is determined by plotting specific binding against the logarithm of the competitor concentration and fitting a sigmoidal dose-response curve.[11]

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Workflow for SV2A Binding Assay:

In Vitro Seizure Liability Assessment

These assays can provide initial insights into the potential pro-convulsant or anticonvulsant properties of the impurity at a cellular network level.

Objective: To assess the effect of this compound on neuronal network activity.

Methodology:

-

Primary Neuronal Cultures on Micro-electrode Arrays (MEAs):

-

Culture primary rodent cortical or hippocampal neurons, or human iPSC-derived neurons, on MEAs.[7][13] These cultures develop spontaneous, synchronized bursting activity.

-

After a baseline recording of spontaneous activity, apply this compound at various concentrations.

-

Record changes in network parameters such as mean firing rate, burst rate, and network synchrony.

-

An increase in network activity may suggest a pro-convulsant effect, while a decrease could indicate anticonvulsant or neurotoxic properties.[7]

-

-

Ex Vivo Brain Slice Recordings:

-

Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.[14]

-

Maintain the slices in artificial cerebrospinal fluid (aCSF) and induce seizure-like events using chemical convulsants (e.g., 4-aminopyridine, bicuculline) or by altering the ionic composition of the aCSF.

-

Record local field potentials to measure the frequency and amplitude of seizure-like discharges.

-

Apply this compound to the bath and observe any modulation of the induced epileptiform activity.[14]

-

In Vivo Anticonvulsant Screening

Animal models are essential for evaluating the overall physiological effect of a compound and its potential as an anticonvulsant.[5] A tiered screening approach is often employed.

Objective: To determine if this compound possesses anticonvulsant activity in established rodent models of seizures.

Methodology:

-

Maximal Electroshock (MES) Seizure Test:

-

Model: Induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation in mice or rats.

-

Procedure: Administer this compound (typically intraperitoneally) at various doses prior to the electrical stimulus.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure.

-

Relevance: Identifies compounds effective against generalized tonic-clonic seizures.[15]

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:

-

Model: Induces clonic seizures by administering a subcutaneous injection of the chemoconvulsant pentylenetetrazol.

-

Procedure: Pre-treat animals with this compound at various doses.

-

Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures.

-

Relevance: Identifies compounds effective against myoclonic and absence seizures.[15]

-

-

Kindling Model:

-

Model: A model of chronic epilepsy where repeated sub-convulsive electrical or chemical stimulation of a brain region (e.g., the amygdala) leads to a progressive intensification of seizure activity.

-

Procedure: Once animals are fully kindled (i.e., they reliably exhibit a generalized seizure in response to the stimulation), administer this compound.

-

Endpoint: The ability of the compound to suppress the kindled seizure response.

-

Relevance: A more sophisticated model for temporal lobe epilepsy and drug-resistant seizures. The amygdala kindled rat model was notably the only preclinical model to correctly identify the anticonvulsant activity of Levetiracetam.[15]

-

Tiered In Vivo Screening Workflow:

Conclusion

This compound remains a compound of unknown pharmacological significance. While its presence in the final drug product is controlled to ensure quality and safety, its potential biological activities have not been explored. Based on its structural similarity to Levetiracetam, a focused investigation into its interaction with SV2A and its effects in preclinical models of epilepsy is warranted. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Elucidating the pharmacological profile of this compound will not only contribute to a more comprehensive understanding of the safety profile of Levetiracetam but also holds the potential, however remote, to uncover novel neuroactive properties. This endeavor underscores the importance of characterizing pharmaceutical impurities to ensure the highest standards of drug safety and to potentially identify new therapeutic leads.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labmix24.com [labmix24.com]

- 7. Novel test strategies for in vitro seizure liability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | 358629-47-7 | > 95% [smolecule.com]

- 9. 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | C8H12N2O2 | CID 29938361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]

- 15. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process-related impurities encountered during the synthesis of Levetiracetam, an anticonvulsant drug.[1][2] It details the primary synthetic routes, outlines the formation of key impurities, and presents detailed analytical methodologies for their identification and quantification. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Synthetic Pathways of Levetiracetam and the Origin of Process-Related Impurities

The manufacturing process of Levetiracetam can introduce various impurities, including starting materials, intermediates, by-products, and degradation products.[3] Understanding the synthetic route is crucial for identifying potential process-related impurities. Two major synthetic approaches are commonly employed: asymmetric synthesis and racemic synthesis followed by chiral resolution.[4]

A prevalent asymmetric synthesis route starts from (S)-2-aminobutanol. This method is often preferred due to its stereochemical precision.[4] Another common approach involves the use of (S)-2-aminobutyramide hydrochloride, which is condensed with 4-chlorobutyryl chloride followed by cyclization.

The racemic synthesis, on the other hand, produces a mixture of (S) and (R)-enantiomers, which then requires a chiral resolution step to isolate the desired (S)-enantiomer, Levetiracetam.[4] This process can introduce the (R)-enantiomer as a significant impurity.

The following diagram illustrates a common asymmetric synthesis pathway for Levetiracetam, highlighting the stages where key impurities may arise.

Common Process-Related Impurities

Several process-related impurities have been identified and are routinely monitored during the manufacturing of Levetiracetam. These are often designated by letters in pharmacopeial monographs. The table below summarizes some of the key process-related impurities.

| Impurity Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Likely Origin |

| Levetiracetam Impurity A | (S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide | 102767-31-7 | C8H15ClN2O2 | 206.67 | Intermediate in synthesis |

| Levetiracetam Impurity D | (R)-2-(2-Oxopyrrolidin-1-yl)butanamide | 103765-01-1 | C8H14N2O2 | 170.21 | Enantiomeric impurity from racemic synthesis or racemization |

| Levetiracetam Impurity G | (S)-2-Aminobutyramide hydrochloride | 7682-20-4 | C4H11ClN2O | 138.60 | Starting material or intermediate |

| Levetiracetam Carboxylic Acid | (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | 102849-49-0 | C8H13NO3 | 171.19 | Hydrolysis degradation product |

Quantitative Analysis of Impurities

Regulatory guidelines strictly control the levels of impurities in the final active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide specifications for Levetiracetam and its related compounds.[3][5][6]

| Impurity | Pharmacopeia | Acceptance Criteria |

| Levetiracetam R-Enantiomer (Impurity D) | USP | Not more than 0.8%[6] |

| Levetiracetam Related Compound B ((S)-2-aminobutanamide hydrochloride) | USP | Not more than 0.10% (if it is a known process impurity)[5] |

| Any individual unspecified impurity | - | Typically ≤ 0.10% |

| Total impurities | - | Typically ≤ 0.5% |

Note: These limits are for illustrative purposes and may vary based on the specific pharmacopeial monograph and regulatory filings.

Experimental Protocols for Impurity Identification

A combination of chromatographic and spectroscopic techniques is employed for the identification and quantification of Levetiracetam process-related impurities. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool.

HPLC Method for Related Substances

This method is suitable for the separation and quantification of known and unknown impurities in Levetiracetam.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3 µm |

| Mobile Phase | A: pH 5.50 phosphate (B84403) buffer : acetonitrile (B52724) (950:50 v/v) B: acetonitrile: water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Sample Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 205 nm |

| Run Time | Gradient elution (specific gradient profile to be optimized) |

Sample and Standard Preparation:

-

Diluent: Mobile Phase A

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Levetiracetam and its impurity reference standards in the diluent to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the Levetiracetam sample in the diluent to a specified concentration.

System Suitability:

-

The system suitability is assessed by injecting the standard solution.

-

Typical parameters include resolution between adjacent peaks, tailing factor, and reproducibility of injections (%RSD).

The following diagram illustrates a typical analytical workflow for HPLC-based impurity profiling.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 5. drugfuture.com [drugfuture.com]

- 6. uspnf.com [uspnf.com]

Methodological & Application

HPLC method for quantification of Levetiracetam Impurity B

An HPLC Method for the Quantification of Levetiracetam Impurity B

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug substances and pharmaceutical dosage forms.

Introduction

Levetiracetam is an anti-epileptic medication used to treat various seizure types.[1] During the synthesis or storage of Levetiracetam, impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound, chemically known as (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a potential impurity that needs to be quantified.[][3] This document provides a detailed protocol for a selective and sensitive HPLC method for the quantification of this specific impurity.

Chemical Structure

This compound

-

IUPAC Name: (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide[]

-

Molecular Formula: C8H12N2O2[]

-

Molecular Weight: 168.19 g/mol []

Experimental Protocol

Materials and Reagents

-

Levetiracetam and this compound reference standards

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Dipotassium (B57713) hydrogen phosphate (B84403) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended:

| Parameter | Value |

| HPLC Column | YMC-Pack ODS AQ (150 x 4.6 mm, 3µm)[4] |

| Mobile Phase | 0.01M Dipotassium hydrogen phosphate buffer (pH 4.5) and Acetonitrile (95:5 v/v)[4] |

| Flow Rate | 0.9 mL/min[4] |

| Column Temperature | 25°C[4] |

| Sample Temperature | 25°C[4] |

| Injection Volume | 25 µL[4] |

| Detection Wavelength | 205 nm[4] |

| Run Time | Approximately 30 minutes |

Preparation of Solutions

-

Buffer Preparation (0.01M Dipotassium hydrogen phosphate, pH 4.5): Dissolve 1.74 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid.[4]

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 95:5 (v/v).[4] Filter through a 0.45 µm membrane filter and degas.[5]

-

Diluent: The mobile phase is used as the diluent.

-

Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Standard Solution: From the stock solution, prepare a working standard solution of this compound at the desired concentration level (e.g., at the specification limit for the impurity).

-

Sample Solution: Accurately weigh and dissolve the Levetiracetam drug substance or a powdered portion of the dosage form in the diluent to achieve a target concentration of Levetiracetam.

Method Validation Summary

The described method should be validated according to ICH guidelines.[1] The following table summarizes the expected quantitative data from the method validation.

| Parameter | Expected Result |

| Retention Time of Levetiracetam | ~ 5 minutes |

| Retention Time of Impurity B | Well-resolved from Levetiracetam |

| Linearity (Correlation Coefficient, r²) | > 0.999[1][4] |

| Limit of Detection (LOD) | ~ 0.01%[4] |

| Limit of Quantification (LOQ) | ~ 0.03%[4] |

| Accuracy (% Recovery) | 80 - 120%[1][4] |

| Precision (% RSD) | < 10%[1] |

System Suitability

Before sample analysis, the system suitability must be verified. This is achieved by injecting the standard solution multiple times and evaluating the chromatographic parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area (n=6) | ≤ 5.0%[1] |

| Resolution between Levetiracetam and Impurity B | ≥ 2.0 |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical flow of the system suitability test.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logic diagram for the system suitability test.

References

- 1. jpionline.org [jpionline.org]

- 3. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]

- 4. wjpr.net [wjpr.net]

- 5. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Development of a Stability-Indicating Assay for Levetiracetam Impurity B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam is an anti-epileptic drug widely used in the treatment of seizures. During its synthesis and storage, impurities can develop, which may affect the drug's efficacy and safety. Levetiracetam Impurity B, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide[1][2][3], is a potential degradation product that needs to be monitored and controlled in pharmaceutical formulations. A stability-indicating assay method is crucial for accurately quantifying Levetiracetam in the presence of its impurities and degradation products, ensuring the quality and stability of the final drug product.

This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Levetiracetam and the separation of this compound. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies.

Experimental Protocols

Materials and Reagents

-

Levetiracetam Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Hydrochloric Acid (AR Grade)

-

Sodium Hydroxide (AR Grade)

-

Hydrogen Peroxide (30%, AR Grade)

-

Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A validated stability-indicating HPLC method was developed for the quantification of Levetiracetam and the separation of its impurities.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |

| Column | Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column |

| Mobile Phase | A: 0.01M Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.5 with dilute Potassium Hydroxide) : Acetonitrile (95:5, v/v)B: Acetonitrile : Water (90:10, v/v)[4] |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 20 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min[4][5] |

| Column Temperature | 40°C[4] |

| Detection Wavelength | 205 nm[4][5][] |

| Injection Volume | 10 µL[4] |

| Diluent | Mobile Phase A[4] |

Preparation of Solutions

-

Standard Stock Solution of Levetiracetam: Accurately weigh and transfer about 25 mg of Levetiracetam Reference Standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

-

Standard Stock Solution of this compound: Accurately weigh and transfer about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

-

Working Standard Solution: Transfer 5.0 mL of the Levetiracetam Standard Stock Solution and 1.0 mL of the this compound Standard Stock Solution into a 50 mL volumetric flask and make up to the volume with diluent.

-

Sample Solution: Accurately weigh and transfer a quantity of the drug product equivalent to 100 mg of Levetiracetam into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then make up to the volume with diluent. Filter the solution through a 0.45 µm nylon syringe filter.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Levetiracetam is subjected to various stress conditions to induce degradation.

-

Acid Degradation: To 1 mL of the Levetiracetam stock solution, add 1 mL of 0.5 N HCl and keep at 60°C for 72 hours. Neutralize the solution with 0.5 N NaOH and dilute to a final concentration of 100 µg/mL with diluent.

-

Alkaline Degradation: To 1 mL of the Levetiracetam stock solution, add 1 mL of 0.5 N NaOH and keep at 60°C for 72 hours. Neutralize the solution with 0.5 N HCl and dilute to a final concentration of 100 µg/mL with diluent.

-